molecular formula C21H24N4O2S B1684304 Mirabegron CAS No. 223673-61-8

Mirabegron

Cat. No.: B1684304
CAS No.: 223673-61-8
M. Wt: 396.5 g/mol
InChI Key: PBAPPPCECJKMCM-IBGZPJMESA-N
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Mechanism of Action

Target of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor smooth muscle in the bladder, where they play a crucial role in bladder function .

Mode of Action

This compound works by activating the beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased, which helps alleviate feelings of urgency and frequency .

Biochemical Pathways

This compound’s action on the beta-3 adrenergic receptors triggers a cascade of biochemical events. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. Elevated cAMP levels then activate protein kinase A, which in turn phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

This compound is extensively metabolized via several mechanisms, although the unchanged parent drug is still the major circulating component following oral administration . The metabolic pathways include amide hydrolysis and glucuronidation . It is primarily excreted in urine (55%) and feces (34%) . The bioavailability of this compound is reported to be between 29-35% , and it has an elimination half-life of approximately 50 hours .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with overactive bladder (OAB), such as urge urinary incontinence, urgency, and urinary frequency . By relaxing the detrusor smooth muscle and increasing bladder capacity, this compound helps reduce these symptoms and improve the quality of life for individuals with OAB .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet, age, and overall health status. Additionally, certain genetic factors may influence how an individual responds to this compound . It’s also worth noting that this compound’s action can be influenced by other medications the patient is taking, as these can potentially interact with this compound and alter its effectiveness .

Biochemical Analysis

Biochemical Properties

Mirabegron is one of the only arylacylamide substrates to be catabolized by butyrylcholinesterase (BChE) . The compound interacts with BChE, leading to its hydrolysis . The interaction between this compound and BChE is characterized by a long pre-steady-state phase followed by a steady state .

Cellular Effects

This compound has the potential to increase human brown adipose tissue (BAT) activity, resting energy expenditure (REE), non-esterified fatty acid (NEFA) content, body temperature, heart rate (HR), blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with BChE. The compound is hydrolyzed by BChE, and this reaction follows a Michaelian behavior with a long pre-steady-state phase characterized by a burst . The induction time increases with substrate concentration .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The hydrolysis of this compound by BChE displays a long pre-steady-state phase followed by a steady state . This indicates that the compound’s stability and degradation are influenced by its interaction with BChE .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by BChE . The compound is hydrolyzed by BChE, indicating that it interacts with this enzyme in its metabolic pathway .

Chemical Reactions Analysis

Types of Reactions: Mirabegron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Solifenacin
  • Vibegron
  • Tolterodine

Mirabegron stands out due to its unique mechanism of action and favorable safety profile, making it a valuable option for patients with overactive bladder.

Biological Activity

Mirabegron is a novel pharmacological agent classified as a β3-adrenoceptor agonist, primarily used in the treatment of overactive bladder (OAB). Its mechanism of action differs from traditional antimuscarinic agents, making it a significant option for patients who may experience adverse effects from those medications. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and tolerability based on diverse research findings.

This compound selectively stimulates β3-adrenoceptors in the bladder detrusor muscle, leading to relaxation and increased bladder capacity during storage. This action contrasts with antimuscarinic agents that inhibit acetylcholine's effect on muscarinic receptors, often leading to side effects such as dry mouth and constipation. The unique mechanism of this compound allows for improved symptom management in OAB without the common adverse effects associated with antimuscarinics.

Efficacy in Clinical Trials

Numerous clinical studies have evaluated the efficacy of this compound in treating OAB symptoms. Below is a summary of key findings from pivotal trials:

Study Population Dosage Duration Primary Outcomes Results
Chapple et al. (2013) Adults with OAB50 mg, 100 mg12 weeksChange in incontinence episodesSignificant reduction: -1.13 (50 mg), -1.47 (100 mg)
NCT00688688 Adults ≥ 18 years with OAB50 mg, 100 mg, Tolterodine ER 4 mg12 monthsTreatment-emergent adverse events (TEAEs)TEAEs similar across groups; sustained efficacy observed
Khullar et al. (2013) Phase III trials25 mg, 50 mg, 100 mgUp to 12 monthsMicturition frequency and urgency incontinenceSignificant improvements vs placebo; well tolerated

The results consistently demonstrate that this compound significantly reduces the frequency of micturitions and urgency episodes compared to placebo, with benefits observable as early as four weeks into treatment.

Safety and Tolerability

This compound's safety profile has been extensively studied. The most common treatment-emergent adverse events reported include hypertension, urinary tract infections, and nasopharyngitis. Importantly, the incidence of dry mouth—often a significant concern with antimuscarinic therapies—is notably lower with this compound:

Adverse Event This compound 50 mg This compound 100 mg Tolterodine ER 4 mg
Dry Mouth2.1%0.5%8.6%
HypertensionSimilar ratesSimilar ratesSimilar rates
Urinary Tract InfectionSimilar ratesSimilar ratesSimilar rates

The low occurrence of dry mouth positions this compound as a favorable option for patients who are sensitive to this side effect.

Case Studies and Long-term Utilization

A patient utilization survey indicated that about 50.7% of participants continued using this compound after six months, with symptom relief reported by 45.2% of users and quality of life improvements noted by 41.7% . Discontinuation was primarily due to adverse effects (29.6%), emphasizing the importance of monitoring patient tolerance.

In another quasi-experimental study conducted in Barcelona, Spain, a structured intervention aimed at optimizing this compound use resulted in a 57% treatment discontinuation rate , highlighting the need for ongoing assessment and patient education regarding medication management .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021648
Record name Mirabegron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

223673-61-8
Record name Mirabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223673-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirabegron [USAN:INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Mirabegron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide
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Record name MIRABEGRON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of mirabegron?

A1: this compound is a potent and selective β3-adrenoceptor (β3-AR) agonist. [, , ] This means it binds to and activates β3-ARs, primarily found in the bladder. [, ]

Q2: What are the downstream effects of this compound binding to β3-ARs in the bladder?

A2: Activation of β3-ARs in the bladder leads to detrusor smooth muscle relaxation. [, ] This relaxation increases bladder capacity and reduces bladder contractions, thus alleviating symptoms of overactive bladder (OAB). [, ]

Q3: Are there any off-target effects associated with this compound?

A3: Research suggests this compound may also interact with other receptors, notably α1-adrenoceptors in tissues like the prostate and urethra. [, ] At higher concentrations, this interaction appears to be antagonistic, potentially contributing to this compound's overall effects. [, ]

Q4: How does this compound affect tissues beyond the bladder?

A4: Studies indicate that this compound can influence other tissues, including:

  • Brown adipose tissue (BAT): this compound stimulates BAT activity and thermogenesis, potentially impacting energy expenditure. [, , ]
  • White adipose tissue (WAT): this compound promotes the browning of WAT, potentially contributing to improved metabolic health. [, ]
  • Erectile tissue: Research in diabetic rats suggests this compound may improve erectile function, potentially by enhancing neurogenic relaxation in the corpus cavernosum. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H24N4O3S. Its molecular weight is 364.47 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: While specific spectroscopic data hasn't been extensively detailed in the provided research, this compound's structure has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Studies in healthy volunteers show this compound is rapidly absorbed after oral administration. [] It undergoes metabolism primarily through amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. [] Unchanged this compound is the major component found in plasma and excreta. [, ]

Q8: Are there any known drug interactions with this compound?

A9: this compound has been shown to interact with the α1-adrenergic antagonist tamsulosin. [] While this pharmacokinetic interaction exists, studies suggest it doesn't cause clinically significant changes in cardiovascular safety. []

Q9: How do the pharmacokinetic properties of this compound relate to its dosing regimen?

A10: this compound's pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, supports its once-daily dosing regimen for OAB treatment. [, ]

Q10: What in vitro models have been used to study this compound's effects?

A10: Various in vitro models have been employed, including:

  • Isolated tissue preparations: These studies have explored this compound's relaxant effects on bladder, prostate, and coronary artery tissues. [, , ]
  • Cultured cells: Research has utilized cell lines like 3T3-L1 cells and primary rat Sertoli cells to investigate this compound's influence on adipogenesis, gene expression, and cellular signaling pathways. [, ]

Q11: What animal models have been used to investigate this compound's efficacy?

A11: Animal models have played a crucial role in understanding this compound's actions, with studies employing:

  • Rodent models of OAB: These studies have demonstrated this compound's ability to improve urodynamic parameters and reduce bladder overactivity. [, ]
  • Diabetic rat models: Research has explored this compound's potential to ameliorate erectile dysfunction in the context of diabetes. []
  • High-fat diet-induced obese mice: These models have helped elucidate this compound's impact on metabolic health, including body weight, adiposity, and glucose tolerance. []

Q12: What is the evidence for this compound's efficacy in humans?

A13: Numerous clinical trials have investigated this compound for the treatment of OAB, consistently demonstrating its efficacy in reducing urinary frequency, urgency, and incontinence episodes. [, , ]

Q13: What are the known side effects associated with this compound?

A14: While generally well-tolerated, this compound may cause side effects, with the most common ones being hypertension, nasopharyngitis, and urinary tract infections. [, ]

Q14: Are there any known long-term safety concerns associated with this compound use?

A14: Long-term safety data on this compound is still accumulating. While initial studies indicate a favorable safety profile, continued monitoring and research are necessary to fully assess potential long-term effects.

Q15: What are the potential future applications of this compound beyond OAB treatment?

A17: Given its effects on BAT, WAT, and glucose metabolism, this compound holds promise for potential applications in metabolic disorders like obesity and type 2 diabetes. [, , ] Further research is needed to explore these possibilities.

Q16: What are the key areas for future research on this compound?

A16: Key areas of research include:

  • Exploring novel drug delivery systems to enhance its targeting and minimize potential side effects. []
  • Investigating the potential of combination therapies involving this compound and other agents for treating OAB and other conditions. [, ]

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